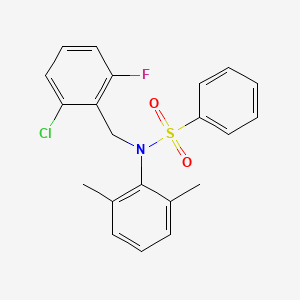
N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamide
説明
N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR-Inhibitor-172 has been widely used in scientific research to study the role of CFTR in various physiological and pathological processes.
作用機序
N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 binds to the regulatory domain of CFTR and inhibits its function as a chloride channel. By blocking CFTR activity, N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 can affect various cellular processes that depend on CFTR, such as ion transport, fluid secretion, and mucus clearance.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 can reduce the secretion of fluid and electrolytes in the airway epithelium, which is important for maintaining the hydration and clearance of mucus in the lungs. N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 can also affect the insulin secretion in pancreatic beta cells, which is important for regulating blood glucose levels.
実験室実験の利点と制限
N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 has several advantages and limitations for lab experiments. One advantage is that N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 is a specific and potent inhibitor of CFTR, which allows researchers to study the role of CFTR in various cellular processes. Another advantage is that N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 is a small molecule inhibitor, which can be easily delivered to cells and tissues. However, one limitation is that N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 may have off-target effects on other proteins or ion channels, which can complicate the interpretation of the results.
将来の方向性
N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 has opened up new avenues for research on the role of CFTR in various physiological and pathological processes. Some future directions for research using N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 include:
1. Studying the role of CFTR in the regulation of mucociliary clearance in the airways, which is important for the prevention of respiratory infections.
2. Investigating the effect of N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 on the insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes.
3. Developing new CFTR inhibitors with improved specificity and potency, which can be used for the treatment of cystic fibrosis and other diseases.
4. Studying the effect of N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 on the transport of other ions, such as bicarbonate and sodium, which may have implications for the regulation of pH and fluid balance in different tissues.
In conclusion, N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 is a small molecule inhibitor of CFTR that has been widely used in scientific research to study the role of CFTR in various physiological and pathological processes. N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 has several advantages and limitations for lab experiments, and its use has opened up new avenues for research on CFTR and related processes.
科学的研究の応用
N-(2-chloro-6-fluorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamideor-172 has been extensively used in scientific research to study the role of CFTR in various physiological and pathological processes. CFTR is a chloride channel that is expressed in many tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease that affects the respiratory, digestive, and reproductive systems.
特性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(2,6-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO2S/c1-15-8-6-9-16(2)21(15)24(14-18-19(22)12-7-13-20(18)23)27(25,26)17-10-4-3-5-11-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEAAYCKYZGIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B3608454.png)







![N-[4-(aminosulfonyl)benzyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B3608487.png)
![7-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3608494.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3608501.png)
![methyl 2-chloro-5-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3608510.png)
![N-(4-isopropylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3608531.png)
